An In-depth Technical Guide to Methyl 1H-imidazole-5-carboxylate hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery
An In-depth Technical Guide to Methyl 1H-imidazole-5-carboxylate hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 1H-imidazole-5-carboxylate hydrochloride in Medicinal Chemistry
Methyl 1H-imidazole-5-carboxylate hydrochloride is a pivotal heterocyclic building block in the landscape of pharmaceutical development. The imidazole ring system is a privileged scaffold, appearing in numerous natural products and synthetic drugs due to its ability to engage in a variety of biological interactions.[1][2] The hydrochloride salt of the methyl ester of 1H-imidazole-5-carboxylic acid offers distinct advantages in terms of stability, solubility, and handling, making it a preferred intermediate for multi-step organic syntheses. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, its critical applications in the synthesis of therapeutic agents, and its analytical characterization.
Physicochemical Properties: A Foundation for Synthetic Utility
Understanding the physicochemical properties of Methyl 1H-imidazole-5-carboxylate hydrochloride is fundamental to its effective application in synthetic chemistry. As the hydrochloride salt, it typically presents as a white to off-white crystalline solid, a form that often enhances stability and simplifies purification processes compared to the free base.
| Property | Value | Source |
| CAS Number | 127607-71-0 | |
| Molecular Formula | C₅H₇ClN₂O₂ | |
| Molecular Weight | 162.57 g/mol | |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 151.0 to 156.0 °C (for the free base) | |
| Solubility | Soluble in methanol |
Note: Some properties listed are for the free base, Methyl 1H-imidazole-5-carboxylate (CAS 17325-26-7), as detailed data for the hydrochloride salt is less commonly reported in readily available sources. The hydrochloride salt is expected to have higher solubility in polar protic solvents.
Synthesis Protocol: A Validated Approach to a Key Intermediate
The synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride is typically achieved through the esterification of 1H-imidazole-5-carboxylic acid followed by salt formation. The following protocol is a representative method that ensures high purity and yield.
Experimental Protocol: Synthesis of Methyl 1H-imidazole-5-carboxylate hydrochloride
Step 1: Esterification of 1H-imidazole-5-carboxylic acid
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1H-imidazole-5-carboxylic acid in anhydrous methanol.
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Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or by bubbling anhydrous hydrogen chloride gas through the solution at a controlled temperature. The acid catalyzes the esterification reaction.
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Reaction Monitoring: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a mild base, such as a saturated sodium bicarbonate solution, which may be followed by extraction with an organic solvent like ethyl acetate.
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Purification of the Free Base: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude Methyl 1H-imidazole-5-carboxylate. This can be further purified by column chromatography or recrystallization.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified Methyl 1H-imidazole-5-carboxylate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Precipitation: Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.
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Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the anhydrous solvent to remove any unreacted starting material, and dried under vacuum to yield the final product.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the ester product and to ensure the efficient formation of the hydrochloride salt.
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Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
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Controlled Precipitation: The slow addition of the HCl solution during salt formation ensures the formation of a crystalline solid that is easier to filter and handle.
Applications in Drug Discovery: A Versatile Precursor to Life-Saving Medications
Methyl 1H-imidazole-5-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several important therapeutic agents. Its bifunctional nature, possessing both a nucleophilic imidazole ring and an electrophilic ester group, allows for diverse chemical transformations.
Precursor to Dacarbazine: An Alkylating Anticancer Agent
Dacarbazine is an established chemotherapeutic agent used in the treatment of metastatic malignant melanoma and Hodgkin's lymphoma.[3] The synthesis of dacarbazine involves the conversion of an imidazole-4-carboxamide derivative, which can be prepared from precursors like Methyl 1H-imidazole-5-carboxylate. The imidazole moiety is a critical component of dacarbazine's structure and is involved in its mechanism of action. Dacarbazine is a prodrug that is metabolically activated in the liver to form the active methylating agent, which then alkylates DNA, leading to apoptosis of cancer cells.
Intermediate in the Synthesis of Antiviral Compounds
The imidazole nucleus is a common feature in many antiviral drugs. Imidazole-5-carboxylate derivatives, in particular, have been investigated as key intermediates in the synthesis of novel antiviral agents, including inhibitors of HIV-1 integrase.[4] These inhibitors prevent the integration of the viral DNA into the host genome, a critical step in the retroviral life cycle. The flexibility of the imidazole scaffold allows for the introduction of various substituents to optimize binding affinity and pharmacokinetic properties.
Building Block for Other Biologically Active Molecules
Beyond its use in anticancer and antiviral drug synthesis, Methyl 1H-imidazole-5-carboxylate hydrochloride is a versatile starting material for a wide range of other biologically active molecules. For instance, substituted imidazole-5-carboxylates are key intermediates in the synthesis of the antihypertensive drug olmesartan, an angiotensin II receptor blocker.[5] The imidazole core is also found in numerous antifungal and antiprotozoal agents.[1]
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of Methyl 1H-imidazole-5-carboxylate hydrochloride. The following techniques are routinely employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum of the free base, Methyl 1H-imidazole-5-carboxylate, would be expected to show distinct signals for the imidazole ring protons and the methyl ester protons. In the hydrochloride salt, shifts in the proton signals, particularly those of the imidazole ring, would be observed due to the protonation of one of the nitrogen atoms.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H bond of the imidazole ring, the C=O of the ester, and the C-O bond would be expected.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For the free base, the molecular ion peak would be observed at m/z 126.11.[6]
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of its synthesis.
| Analytical Technique | Expected Observations for Methyl 1H-imidazole-5-carboxylate (Free Base) |
| ¹H NMR | Signals for two distinct aromatic protons on the imidazole ring and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester and the carbons of the imidazole ring. |
| FT-IR (KBr Pellet) | Characteristic peaks for N-H stretching, C=O stretching (ester), and C-N and C=C stretching of the imidazole ring. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z corresponding to the molecular weight of the free base (126.11 g/mol ). |
Note: The exact spectral data for the hydrochloride salt may vary slightly from the free base due to the presence of the hydrochloride and its effect on the electronic environment of the molecule.
Safety and Handling
Methyl 1H-imidazole-5-carboxylate hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with many fine chemicals, it is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Conclusion
Methyl 1H-imidazole-5-carboxylate hydrochloride is a fundamentally important and versatile building block in the synthesis of a diverse array of pharmaceutical compounds. Its stable, easy-to-handle nature, combined with the rich chemistry of the imidazole scaffold, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of new and improved therapies for a range of diseases, from cancer to viral infections and hypertension. The continued exploration of new synthetic routes and applications for this key intermediate will undoubtedly contribute to the advancement of drug discovery and development.
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